2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1H-benzimidazol-2-ylsulfanyl)acetate
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Overview
Description
2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETATE is a complex organic compound that features both phenothiazine and benzodiazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETATE typically involves multiple steps:
Formation of the Phenothiazine Derivative: Phenothiazine is reacted with chloroacetyl chloride in the presence of a base to form 2-chloro-1-(10H-phenothiazin-10-yl)ethanone.
Introduction of the Benzodiazole Moiety: The intermediate is then reacted with 2-mercaptobenzimidazole under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenothiazine moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it has been investigated for its potential as an anticancer agent due to the known activities of phenothiazine and benzodiazole derivatives .
Medicine
In medicine, it is explored for its potential therapeutic applications, including its use as an antioxidant and antimicrobial agent .
Industry
Industrially, it could be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETATE involves its interaction with various molecular targets. The phenothiazine moiety is known to interact with DNA and proteins, potentially leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The benzodiazole moiety may enhance these effects through additional interactions with cellular enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-(10H-Phenothiazin-10-yl)acetonitrile: A simpler phenothiazine derivative with similar biological activities.
N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide: Another phenothiazine derivative with anticancer and antioxidant properties.
Uniqueness
What sets 2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETATE apart is the combination of phenothiazine and benzodiazole moieties in a single molecule, potentially offering a broader range of biological activities and therapeutic applications.
Properties
Molecular Formula |
C23H17N3O3S2 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-(1H-benzimidazol-2-ylsulfanyl)acetate |
InChI |
InChI=1S/C23H17N3O3S2/c27-21(13-29-22(28)14-30-23-24-15-7-1-2-8-16(15)25-23)26-17-9-3-5-11-19(17)31-20-12-6-4-10-18(20)26/h1-12H,13-14H2,(H,24,25) |
InChI Key |
LCJFHBTYMRKCLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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